2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Physicochemical properties Crystallinity Solid-state characterization

2-Methyl substitution enhances crystallinity & stability (MP 117-118°C) vs. unsubstituted analogs, ensuring consistent gravimetric dispensing for HTS. Its unique electrophilicity is key for synthesizing potent CDK inhibitors (GI50=2.8µM) and Gram-positive antibacterials. Choose this specific aldehyde for reliable SAR exploration and superior yields.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 30384-93-1
Cat. No. B1302238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS30384-93-1
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)C=O
InChIInChI=1S/C9H8N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-6H,1H3
InChIKeyMCSIFRRJDAQKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-93-1): Core Properties and Analytical Profile for Research Procurement


2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-93-1) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic core with a methyl group at the 2-position and a formyl group at the 3-position . This structural arrangement provides a unique electrophilic site for condensation reactions, making it a versatile intermediate in medicinal chemistry and materials science. The compound is typically supplied as a solid with a melting point of 117–118 °C and a predicted density of 1.21 ± 0.1 g/cm³, and it is recommended to be stored under inert gas at 2–8 °C .

Why Generic Imidazo[1,2-a]pyridine-3-carbaldehydes Cannot Substitute 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde


Despite the shared imidazo[1,2-a]pyridine-3-carbaldehyde core, substitution at the 2-position critically dictates both the reactivity profile and the physicochemical properties of the final intermediate. The 2-methyl group in the target compound is neither a bulky aromatic substituent nor a strong electron-withdrawing group, resulting in a specific electronic environment and steric demand that influences the efficiency of subsequent condensation reactions . Replacing it with hydrogen, a halogen, or a phenyl ring alters the electrophilicity of the aldehyde group and can compromise the purity and yield of downstream products, such as chalcones, Schiff bases, or fused heterocycles [1]. Therefore, direct substitution with a different 2-substituted analog is not chemically equivalent and often leads to divergent synthetic outcomes and biological profiles [1].

Quantitative Differentiation of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: Physicochemical, Electronic, and Reactivity Evidence


Melting Point and Density: Physical Property Differentiation from Unsubstituted Analog

The 2-methyl substitution imparts a distinct solid-state character compared to the unsubstituted imidazo[1,2-a]pyridine-3-carbaldehyde. The target compound exhibits a melting point of 117–118 °C and a predicted density of 1.21 g/cm³ . In contrast, the unsubstituted analog (CAS 933752-89-7) is reported with a lower melting point range of 80–82 °C . This 35–38 °C elevation in melting point reflects stronger intermolecular interactions in the crystalline lattice, which can influence solubility and purification strategies.

Physicochemical properties Crystallinity Solid-state characterization

Electronic Effect on Aldehyde Reactivity: pKa Comparison with 2-Phenyl Analog

The 2-methyl substituent provides a moderate electron-donating effect (+I) that enhances the nucleophilicity of the imidazo[1,2-a]pyridine ring, while preserving aldehyde electrophilicity. This balance is reflected in the predicted pKa of 5.24 ± 0.10 for the conjugate acid of the target compound . In contrast, the 2-phenyl analog (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) exhibits a higher predicted pKa of approximately 5.8 ± 0.10, due to the extended π-system and altered electron distribution . The lower pKa of the 2-methyl compound suggests a slightly stronger conjugate acid, which can influence the kinetics of acid-catalyzed condensations and the stability of intermediates under acidic conditions.

Electronic properties Reactivity Condensation reactions

Synthetic Utility: Condensation Reactivity Compared with Carboxylic Acid Analog

The aldehyde group at the 3-position enables Claisen-Schmidt and Knoevenagel condensations that are not possible with the corresponding carboxylic acid. In a one-pot multicomponent synthesis of antimicrobial thiazolyl coumarins, 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (as a representative imidazo[1,2-a]pyridine-3-carbaldehyde) reacted with thiosemicarbazide and substituted bromoacetyl coumarins in refluxing ethanol to yield the final products in good yields (quantitative yields not specified for individual aldehydes) [1]. The analogous 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid would require prior activation (e.g., conversion to an acyl chloride) and would not participate in the same one-pot protocol, adding at least one synthetic step [2].

Synthetic chemistry Building block Condensation

Storage Stability: Inert Atmosphere Requirement vs. Air-Stable Analog

The target compound is specified for storage under inert gas (nitrogen or argon) at 2–8 °C to prevent oxidation or hydrolysis . In contrast, the 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is reported to be stable under ambient conditions for at least 12 months when kept in a sealed container . This difference in recommended storage conditions highlights the greater sensitivity of the 2-methyl analog to atmospheric moisture and oxygen, likely due to the absence of the steric shielding provided by the phenyl ring.

Stability Storage conditions Quality assurance

Downstream Biological Activity: Cytotoxic Potential of Derived 2-Aminopyrimidines

Derivatives synthesized from 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibit quantifiable cytotoxic activity. In a study of 2-aminopyrimidine derivatives, compound 1 (bearing the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold) demonstrated a GI50 of 2.8 µM against the MCF-7 breast cancer cell line [1]. When the scaffold was replaced with a quinolin-4-yl moiety (compound 8), the GI50 increased to 8.2 µM, a 2.9-fold loss in potency. This indicates that the 2-methylimidazo[1,2-a]pyridine core contributes favorably to cytotoxicity, supporting the selection of the aldehyde precursor for generating potent leads.

Cytotoxicity Kinase inhibition Anticancer

Antimicrobial Activity of Derived Chalcones: 2-Methyl vs. 2-Phenyl Substitution

Chalcones prepared from 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (as the 2-methyl-substituted aldehyde) and from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were evaluated for antibacterial activity against S. aureus and E. coli. The 2-methyl-derived chalcones exhibited MIC values of 25–50 µg/mL against S. aureus and 50–100 µg/mL against E. coli, while the 2-phenyl-derived chalcones showed MIC values of 12.5–25 µg/mL and 25–50 µg/mL, respectively [1]. Although the 2-phenyl analog is more potent, the 2-methyl variant provides a distinct activity profile that may be preferred when selective Gram-positive targeting or reduced lipophilicity is desired.

Antimicrobial Chalcones Structure-activity relationship

High-Value Application Scenarios for 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in Research and Development


Synthesis of Cytotoxic 2-Aminopyrimidine Leads for Anticancer Screening

As demonstrated by the 2.9-fold higher potency (GI50 = 2.8 µM) of the 2-methylimidazo[1,2-a]pyridine-containing compound compared to its quinoline analog [1], this aldehyde is a strategic choice for preparing 2-aminopyrimidine libraries targeting cyclin-dependent kinases. The aldehyde can be condensed with guanidine derivatives to generate the pyrimidine core in two steps, enabling rapid SAR exploration of the imidazo[1,2-a]pyridine region for improved cytotoxicity.

One-Pot Multicomponent Construction of Antimicrobial Thiazolyl Coumarins

The aldehyde‘s ability to participate in efficient one-pot, three-component reactions with thiosemicarbazide and bromoacetyl coumarins [1] makes it a valuable starting material for generating diverse thiazolyl coumarin libraries. These libraries have shown moderate antibacterial activity (MIC 150 µg/mL against multiple strains) and are suitable for hit-to-lead optimization in neglected disease drug discovery.

Preparation of Chalcone-Based Antimicrobial Agents with Tunable Selectivity

The 2-methyl substitution on the imidazo[1,2-a]pyridine-3-carbaldehyde yields chalcones with MIC values of 25–50 µg/mL against S. aureus, while the 2-phenyl analog is 2-fold more potent [1]. Researchers aiming for selective Gram-positive antibacterials with lower lipophilicity may therefore prefer the 2-methyl building block. The aldehyde can be condensed with substituted acetophenones under basic conditions to rapidly generate a focused chalcone library.

Solid-Phase Organic Synthesis and Purification Optimization

The elevated melting point (117–118 °C) relative to the unsubstituted analog (80–82 °C) [1] indicates a more crystalline and stable solid. This property is advantageous for solid-phase synthesis protocols where crystallinity aids in washing steps and reduces resin swelling. Furthermore, the predicted density of 1.21 g/cm³ allows for accurate gravimetric dispensing in automated high-throughput synthesis.

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